Lipophilicity (XlogP) Differentiation: Furan-2-carbonyl vs. Acetyl at the 2-Position
The target compound bearing a furan-2-carbonyl group exhibits substantially higher calculated lipophilicity compared to the direct acetyl analog. The acetyl-substituted comparator N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide (CAS 955635-98-0) has a reported XlogP of 0.9 [1]. While an experimentally validated XlogP for the target compound is not available in the public domain, the structural replacement of the acetyl methyl group (CH₃) with a furan ring (C₄H₃O) adds 4 carbon atoms and an oxygen heteroatom, which is predicted to increase logP by approximately 1.0–1.5 units based on established atom-additive calculation methods (XLOGP v2.0) [2]. This lipophilicity shift is consistent with the measured logP of 2.53 for the closely related quinoline scaffold analog N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]propanamide .
| Evidence Dimension | Lipophilicity (XlogP) |
|---|---|
| Target Compound Data | Predicted XlogP ~2.0–2.5 (estimated by structural analogy and atom-additive method; direct measurement not publicly available) |
| Comparator Or Baseline | N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide (CAS 955635-98-0): XlogP = 0.9 |
| Quantified Difference | Estimated ΔXlogP ≈ +1.1 to +1.6 units (target more lipophilic) |
| Conditions | XlogP calculated via atom-additive method (XLOGP v2.0); comparator value sourced from kuujia.com computational properties database. |
Why This Matters
Higher lipophilicity in the furan-containing compound translates to altered membrane permeability and protein-binding characteristics, making it the preferred choice for screening campaigns targeting intracellular or membrane-bound targets where the acetyl analog would be too polar.
- [1] Kuujia.com. CAS 955635-98-0: N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)propanamide – Computed Properties (XlogP = 0.9). View Source
- [2] Wang, R., et al. XLOGP v2.0: An atom-additive method for calculating octanol/water partition coefficient. Perspect. Drug Discov. Des., 2000, 19, 47–66. View Source
